1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine
Description
Properties
IUPAC Name |
1-(4,5-dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-13(2)6-7-5-12-9-8(7)10-3-4-11-9/h3-5,10-12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYJQRHJWDGNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolo[2,3-b]pyrazine Core
The fused bicyclic system is commonly synthesized by condensation of a 2-aminopyrazine derivative with a suitable aldehyde or keto compound, followed by cyclization under acidic or catalytic conditions.
- Catalysts such as iron salts (e.g., Fe(ClO4)3·H2O) have been shown to efficiently promote cyclization reactions in related pyrrolo-pyrazine systems, providing good yields under mild conditions (50 °C, 16 h) in mixed solvent systems like toluene and acetic acid.
- The reaction conditions typically involve a two-step process: initial condensation at moderate temperature (50 °C for 1 h) followed by catalytic cyclization.
Introduction of the N,N-Dimethylmethanamine Side Chain
The N,N-dimethylmethanamine substituent is introduced via:
- Reductive amination of the corresponding aldehyde intermediate with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- Alternatively, nucleophilic substitution reactions where a halomethyl intermediate is reacted with dimethylamine under controlled conditions.
Purification and Characterization
- The crude product is purified by column chromatography using silica gel and suitable eluents (e.g., mixtures of ethyl acetate and hexanes).
- Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Comparative Data Table on Preparation Parameters
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrrolo[2,3-b]pyrazine core formation | 2-Aminopyrazine, aldehyde, Fe(ClO4)3·H2O | Toluene/AcOH (1:1), 50 °C, 16 h | 50-70 | Efficient catalyst, mild conditions |
| N,N-Dimethylmethanamine introduction | Dimethylamine, reducing agent (NaBH3CN) | Room temp to 50 °C, several hours | 60-80 | Reductive amination preferred for selectivity |
| Purification | Silica gel chromatography | Ambient temperature | - | Essential for high purity |
Research Findings and Optimization Notes
- Iron salts have been identified as superior catalysts in analogous pyrrolo-pyrazine syntheses, offering a balance of yield, selectivity, and operational simplicity.
- The use of mixed solvent systems (toluene/acetic acid) facilitates both solubility of reactants and catalytic activity.
- Multi-step synthesis requires careful control of reaction times and temperatures to avoid side reactions such as over-oxidation or polymerization.
- Reductive amination conditions must be optimized to prevent over-alkylation or decomposition of sensitive heterocyclic intermediates.
- Scale-up potential has been demonstrated in related systems, indicating feasibility for larger batch synthesis with consistent yields.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal catalysts) to facilitate the reactions under mild conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a wide range of derivatives with diverse functional groups .
Scientific Research Applications
Biochemical Properties
The compound primarily serves as a kinase inhibitor , particularly targeting fibroblast growth factor receptors (FGFRs). FGFRs play critical roles in various cellular processes such as proliferation, migration, and angiogenesis. The inhibition of these receptors can lead to significant therapeutic effects in cancer treatment:
- Mechanism of Action : It binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity. This action results in reduced cell proliferation and induces apoptosis in cancer cells.
- Cellular Effects : Studies indicate that 1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine can significantly affect cellular functions by disrupting normal signaling pathways involved in tumor growth.
Synthetic Methods
The synthesis of this compound can be accomplished through various methods:
- Cyclization : This method involves forming the pyrrolopyrazine ring system through cyclization reactions.
- Ring Annulation : Pre-existing rings are annulated to create the desired structure.
- Cycloaddition : Cycloaddition reactions are utilized to construct the pyrrolopyrazine framework.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental models:
- Cancer Research : In vitro studies demonstrated that this compound significantly inhibited cell growth in several cancer cell lines by targeting FGFR signaling pathways. These findings suggest its potential use as an anticancer agent.
- Pharmacological Studies : Animal models have shown promising results regarding the safety and efficacy of this compound when administered as a therapeutic agent for tumors expressing high levels of FGFRs.
- Comparative Efficacy : Comparative studies with other kinase inhibitors indicate that this compound exhibits superior selectivity towards FGFRs compared to traditional chemotherapeutics.
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as kinase pathways, which play crucial roles in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to a broader class of dihydro-pyrrolo-pyrazine derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Substituent Impact: The target compound’s dimethylamino methyl group likely enhances solubility in polar solvents compared to non-polar analogs like IQ. This contrasts with the diethylamino group in compound 8b (from ), which may reduce solubility due to increased hydrophobicity .
- Toxicity Profile: IQ () is a known carcinogen due to its planar aromatic structure and metabolic activation to DNA-reactive species. The target compound’s non-planar dihydro-pyrrolo-pyrazine core and lack of fused aromatic rings may mitigate such risks, though mutagenicity studies are absent in the provided data .
Purity and Commercial Availability
The target compound (95% purity) aligns with commercial standards for research-grade chemicals (e.g., QA-8596 at 96%, ST-1554 at 98% in ). High purity is critical for reproducibility in biological assays or material science applications .
Biological Activity
1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine is a nitrogen-containing heterocyclic compound notable for its biological activity, particularly as a kinase inhibitor. This compound features a unique pyrrolopyrazine scaffold that contributes to its interaction with various biological targets, making it of significant interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The chemical structure of this compound can be represented by its IUPAC name and molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H14N4 |
| Molecular Weight | 178.234 g/mol |
| CAS Number | 1624261-12-6 |
Kinase Inhibition
One of the primary biological activities of this compound is its role as a kinase inhibitor . It has been shown to inhibit fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. These receptors are critical in processes such as cell proliferation, migration, and angiogenesis. The inhibition of FGFRs by this compound occurs through binding to the ATP-binding site, effectively blocking their kinase activity and subsequently impacting downstream signaling pathways associated with cancer progression and metastasis.
Cellular Effects
The compound exhibits significant effects on cancer cells:
- Inhibition of Cell Proliferation : Studies indicate that it reduces the proliferation rates of various cancer cell lines.
- Induction of Apoptosis : It has been observed to induce programmed cell death in cancerous cells, contributing to its potential as an anti-cancer agent.
The molecular mechanism by which this compound exerts its effects involves:
- Binding to FGFRs : The compound competes with ATP for binding at the active site of FGFRs.
- Alteration of Signaling Pathways : By inhibiting FGFR activity, it disrupts signaling pathways that promote tumor growth and survival.
Comparative Analysis
To understand the uniqueness of this compound in relation to similar structures, a comparison with other related compounds is useful:
| Compound Name | Structural Similarity | Biological Activity |
|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | Similar pyrrolopyrazine core | Varies; less potent as FGFR inhibitor |
| 1H-pyrazolo[3,4-b]pyridine | Fused pyrazine ring | Different kinase inhibition profile |
| 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one | Similar core structure | Exhibits different pharmacological properties |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in preclinical models:
Q & A
Q. What are the key synthetic routes for 1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine?
The synthesis typically involves constructing the pyrrolo[2,3-b]pyrazine core followed by functionalization. A common route begins with cyclization of α-amino acids or chlorinated precursors (e.g., 4-chloro-6-substituted pyrrolopyrimidines) under reductive or nucleophilic substitution conditions. The dimethylmethanamine moiety is introduced via alkylation or coupling reactions. For example, describes reductive lactamization of pyrazole intermediates with amino acids to form fused heterocycles, while highlights nucleophilic substitution with dimethylamine derivatives .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and ring structure (e.g., δ 11.98 ppm for NH protons in pyrrolo-pyrimidine analogs, as in ) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., HRMS (EI): 394.1783 for related compounds in ) .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (e.g., 99% purity reported in using HPLC) .
Q. What are common impurities encountered during synthesis, and how are they detected?
Impurities may arise from incomplete cyclization, unreacted intermediates, or byproducts from side reactions (e.g., over-alkylation). Detection methods include:
- Thin-Layer Chromatography (TLC) : For real-time monitoring during synthesis.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : To identify low-abundance byproducts.
- 19F NMR or IR Spectroscopy : For halogenated or functional group-specific impurities (e.g., 19F NMR in for fluorophenyl derivatives) .
Advanced Research Questions
Q. How should experimental designs be structured for evaluating biological activity?
Adopt randomized block designs with split-plot arrangements to control variables. For example:
- Primary plots : Test compound concentrations.
- Subplots : Biological models (e.g., cell lines, enzymes).
- Replicates : Use ≥4 replicates per group to ensure statistical power (as in ’s analysis of antioxidant activity) . Include positive/negative controls and blind assays to minimize bias.
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Systematic Substituent Variation : Modify the pyrrolopyrazine core (e.g., halogenation at C-4/C-5) and the dimethylamine side chain. demonstrates how fluorophenyl or methoxyphenyl groups enhance binding affinity .
- Computational Docking : Use molecular dynamics simulations to predict interactions with target proteins (e.g., kinase inhibitors).
- In Vitro/In Vivo Correlation : Compare enzymatic inhibition (IC50) with pharmacokinetic data .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay Standardization : Ensure consistent buffer pH, temperature, and cell passage numbers.
- Meta-Analysis : Apply comparative methods (as in ) to identify confounding variables (e.g., solvent polarity, protein binding interference) .
- Dose-Response Validation : Replicate experiments across independent labs to confirm EC50/IC50 trends .
Q. What methodologies assess the environmental fate of this compound?
- Compartmental Analysis : Track distribution in air, water, and soil using isotopic labeling (e.g., 14C-tagged analogs).
- Biotic/Abiotic Degradation : Measure half-life under UV exposure or microbial activity (as in ’s long-term environmental studies) .
- Ecotoxicity Assays : Evaluate effects on model organisms (e.g., Daphnia magna for aquatic toxicity) .
Q. How can computational tools streamline synthesis planning?
- Retrosynthetic Algorithms : Use databases like Pistachio or Reaxys to predict feasible routes (e.g., one-step synthesis strategies in ) .
- Machine Learning Models : Train on reaction yields to optimize solvent/catalyst combinations (e.g., ’s relevance heuristic for precursor scoring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
